molecular formula C16H14N2O5 B5132127 ethyl 2-cyano-3-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-oxopropanoate

ethyl 2-cyano-3-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-oxopropanoate

Cat. No. B5132127
M. Wt: 314.29 g/mol
InChI Key: YCLDSVBXGFIRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-oxopropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is also known as ethyl cyanoacetate-3-(4-(2,5-dioxo-1-pyrrolidinyl)phenyl) ester or simply as EDPE.

Scientific Research Applications

EDPE has been widely studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. Studies have shown that EDPE exhibits cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, EDPE has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
EDPE has also been studied for its potential applications in organic synthesis. It can be used as a building block for the synthesis of various compounds, including amino acids, peptides, and heterocycles. Furthermore, EDPE has been investigated for its potential applications in material science, particularly in the synthesis of organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of EDPE is not fully understood. However, studies have suggested that EDPE exerts its cytotoxic activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. EDPE has also been found to induce oxidative stress and mitochondrial dysfunction, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
EDPE has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, EDPE has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Studies have also suggested that EDPE can induce oxidative stress and mitochondrial dysfunction, leading to apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of EDPE is its potential applications in medicinal chemistry, organic synthesis, and material science. Additionally, EDPE exhibits cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of EDPE is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of EDPE. One possible direction is the development of EDPE-based anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of EDPE and its potential applications in organic synthesis and material science. Furthermore, studies are needed to investigate the potential toxicity of EDPE and its effects on non-cancerous cells.

Synthesis Methods

The synthesis of EDPE involves the reaction between ethyl cyanoacetate and 4-(2,5-dioxo-1-pyrrolidinyl)benzaldehyde in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, where the cyano group of ethyl cyanoacetate reacts with the aldehyde group of 4-(2,5-dioxo-1-pyrrolidinyl)benzaldehyde to form a β-unsaturated ester. The resulting product is then purified using column chromatography to obtain pure EDPE.

properties

IUPAC Name

ethyl 2-cyano-3-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-2-23-16(22)12(9-17)15(21)10-3-5-11(6-4-10)18-13(19)7-8-14(18)20/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLDSVBXGFIRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.